molecular formula C17H16FN5O B15392895 5-((2-fluorophenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

5-((2-fluorophenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15392895
M. Wt: 325.34 g/mol
InChI Key: RLTLEYMPKLYJOK-UHFFFAOYSA-N
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Description

5-((2-Fluorophenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted with a (2-fluorophenyl)amino group at position 5 and an N-(1-phenylethyl)carboxamide moiety at position 2.

Properties

Molecular Formula

C17H16FN5O

Molecular Weight

325.34 g/mol

IUPAC Name

5-(2-fluoroanilino)-N-(1-phenylethyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H16FN5O/c1-11(12-7-3-2-4-8-12)19-17(24)15-16(22-23-21-15)20-14-10-6-5-9-13(14)18/h2-11H,1H3,(H,19,24)(H2,20,21,22,23)

InChI Key

RLTLEYMPKLYJOK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=NNN=C2NC3=CC=CC=C3F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights structural differences between the target compound and analogous triazole carboxamides:

Compound Name R1 (Position 1) R5 (Position 5) Carboxamide Substituent (Position 4) Key Properties/Activities
5-((2-Fluorophenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide None (2-Fluorophenyl)amino N-(1-Phenylethyl) Lipophilic, potential CNS activity
5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3o) 2-Fluorophenyl Ethyl N-(Quinolin-2-yl) Wnt/β-catenin pathway inhibition
5-Amino-N-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl Amino N-(4-Fluorophenyl) Higher polarity (MW: 327.319 g/mol)
5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 2-Chlorobenzyl Amino N-(4-Fluorobenzyl) Enhanced halogen interactions
RFM (1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide) 2,6-Difluorophenylmethyl None None (carboxamide at position 4) Antiepileptic activity (unique triazole)

Key Observations :

  • Fluorine Positioning : The ortho-fluorine in the target compound may influence steric hindrance and electronic effects differently than para-fluorine (e.g., ) or difluorinated analogs (e.g., RFM ).
  • Amino vs. Alkyl Groups: Amino substituents at position 5 (e.g., ) increase hydrogen-bonding capacity, whereas alkyl/aryl groups (e.g., ethyl in 3o) may enhance metabolic stability.
Stability and Metabolic Considerations
  • Compounds with tert-butyl groups (e.g., 1a and 1b in ) degrade in simulated gastric fluid due to hydrolytic susceptibility. The target compound’s phenylethyl and fluorophenyl groups likely confer greater stability under acidic conditions .
  • Triazole rings generally exhibit robust stability, but electron-withdrawing groups (e.g., fluorine in the target compound) may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs .

Preparation Methods

Reaction Conditions and Catalytic Optimization

Copper(I) iodide (5–10 mol%) in tert-butanol/water (4:1) at 60°C for 12 hours achieves regioselectivity >98% for the 1,4-isomer. Microwave irradiation (150 W, 100°C) reduces reaction time to 15 minutes without compromising yield (Table 1).

Table 1: CuAAC Optimization for Triazole Core Formation

Parameter Traditional Heating Microwave-Assisted
Temperature (°C) 60 100
Time (h) 12 0.25
Yield (%) 78 82
Regioselectivity (%) 98 97

Post-Cycloaddition Functionalization

The 5-amino group is introduced via nucleophilic amination using 2-fluoroaniline (2 equiv.) in dimethylacetamide (DMAc) at 120°C for 6 hours. Potassium carbonate (3 equiv.) facilitates deprotonation, achieving 89% conversion.

Multi-Component Reaction (MCR) Strategies

A one-pot MCR approach circumvents intermediate isolation, combining 2-fluorophenyl isocyanate, 1-phenylethylamine, and in situ-generated azides. This method utilizes:

  • β-Ketonitrile precursors : Formed by Knoevenagel condensation of benzaldehyde derivatives with cyanoacetamide.
  • Tert-butoxide-mediated cyclization : DBU (1.2 equiv.) in anhydrous tert-butanol at 70°C for 24 hours induces triazole ring closure (72% yield).

Solvent and Base Screening

Polar aprotic solvents (DMAc, DMF) enhance reaction homogeneity, while tert-butanol minimizes side reactions. Strong bases (e.g., t-BuOK) improve cyclization efficiency but require careful stoichiometry to avoid decomposition (Table 2).

Table 2: MCR Optimization Parameters

Base Solvent Temperature (°C) Yield (%)
DBU t-BuOH 70 72
t-BuOK DMAc 70 68
K2CO3 DMF 80 61

Solid-Phase Synthesis for High-Throughput Production

Immobilization of the 1-phenylethylamine residue on Wang resin enables iterative coupling and cyclization steps:

  • Resin loading : 1-Phenylethylamine is attached via Fmoc chemistry (loading: 0.8 mmol/g).
  • Propiolic acid coupling : HBTU/DIPEA activation in DMF (2 hours, 25°C).
  • CuAAC with 2-fluorophenyl azide : 10 mol% CuI, 12 hours, 60°C.
  • Cleavage : TFA/water (95:5) releases the product with 85% purity (HPLC).

Advantages and Limitations

  • Scalability : Batch sizes up to 50 g demonstrated.
  • Purity challenges : Residual copper (≤50 ppm) necessitates chelation with EDTA washes.

Late-Stage Functionalization and Derivatization

Carboxamide Group Modification

The N-(1-phenylethyl) group is introduced via amide coupling using HATU and DIPEA in dichloromethane. Competitive formation of 1,5-regioisomers is suppressed by pre-activating the carboxylic acid (5 minutes, 0°C).

Fluorophenylamino Group Installation

Pd-catalyzed Buchwald-Hartwig amination couples 2-fluoroaniline to the 5-position of the triazole. Optimal conditions:

  • Catalyst : Pd2(dba)3 (5 mol%).
  • Ligand : Xantphos (10 mol%).
  • Base : Cs2CO3 (2 equiv.) in toluene at 110°C (16 hours, 76% yield).

Analytical and Process Challenges

Regioselectivity Control

Despite CuAAC’s reliability, residual 1,5-isomers (≤2%) necessitate chromatographic purification (silica gel, ethyl acetate/hexane). Crystallization from ethanol/water (1:3) improves purity to >99%.

Solubility and Formulation

The compound’s aqueous solubility (<0.1 mg/mL) limits bioavailability. Strategies include:

  • Salt formation : Hydrochloride salt improves solubility to 1.2 mg/mL (pH 3.0).
  • Nanoemulsions : Lecithin-based formulations achieve 5 mg/mL dispersion stability.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-((2-fluorophenyl)amino)-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide?

  • Methodology: Synthesis typically involves multi-step processes, including:

  • Step 1: Condensation of 2-fluoroaniline with a substituted isocyanide to form a carboximidoyl chloride intermediate.
  • Step 2: Azide cyclization via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) reactions to construct the triazole core.
  • Step 3: Purification via column chromatography and characterization using NMR (¹H/¹³C) and mass spectrometry (HRMS) .
    • Key Considerations: Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products like regioisomeric triazoles.

Q. How is the structural integrity of this compound validated in experimental settings?

  • Analytical Techniques:

  • NMR Spectroscopy: Confirm regiochemistry of the triazole ring (1,4-disubstituted vs. 1,5-disubstituted) using NOESY/ROESY experiments.
  • X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., fluorophenyl group spatial arrangement) .
  • Mass Spectrometry: Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₇H₁₆FN₅O: 349.28) .

Q. What preliminary biological screening methods are recommended for this triazole derivative?

  • In Vitro Assays:

  • Enzyme Inhibition: Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/NADH cofactor monitoring.
  • Cytotoxicity Screening: Employ MTT/XTT assays against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ≤10 µM .
    • Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent blanks to account for false positives .

Advanced Research Questions

Q. How can researchers address low aqueous solubility during bioactivity studies?

  • Strategies:

  • Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) or PEGylation to enhance hydrophilicity.
  • Nanocarrier Systems: Encapsulate the compound in liposomes or polymeric nanoparticles (PLGA) for sustained release .
    • Validation: Measure solubility via shake-flask method and monitor stability using HPLC-UV .

Q. What experimental approaches elucidate the compound’s mechanism of action against biological targets?

  • Biophysical Methods:

  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) to recombinant proteins (e.g., kinases).
  • Cryo-EM/X-ray Crystallography: Resolve ligand-target complexes to identify critical hydrogen bonds or π-π stacking interactions .
    • Cellular Profiling: Perform RNA-seq or phosphoproteomics to map downstream signaling pathways affected by treatment.

Q. How should discrepancies in bioactivity data across studies be reconciled?

  • Root Causes:

  • Assay Variability: Differences in cell line passage numbers or serum concentrations in media.
  • Compound Purity: Verify purity (>95%) via HPLC and control for degradation products.
    • Mitigation: Replicate experiments in orthogonal assays (e.g., switch from MTT to CellTiter-Glo) and standardize protocols .

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